molecular formula C6H6O4 B1205914 Muconolactone CAS No. 6666-46-2

Muconolactone

Cat. No. B1205914
CAS RN: 6666-46-2
M. Wt: 142.11 g/mol
InChI Key: HPEKPJGPWNSAAV-UHFFFAOYSA-N
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Description

Muconolactone is an enzyme that catalyzes the chemical reaction of (S)-5-oxo-2,5-dihydrofuran-2-acetate to 5-oxo-4,5-dihydrofuran-2-acetate . It is also known as this compound Δ-isomerase .


Synthesis Analysis

Muconic acid and muconolactones are synthesized from aromatic compounds and glucose. An optimized catechol oxidative cleavage to muconic acid using performic acid has been developed. This procedure was efficient over a wide range of substituted catechols, providing access to muconolactones in a domino reaction .


Molecular Structure Analysis

The structure of this compound consists of two protein molecules consisting of a chain of amino acids and two chemicals being the two Magnesium ions .


Chemical Reactions Analysis

Muconate lactonizing enzymes are involved in the breakdown of lignin-derived aromatics, catechol and protocatechuate, to citric acid cycle intermediates as a part of the β-ketoadipate pathway in soil microbes . The reaction products, β-ketoadipate enol-lactone, 3-carboxy-cis,cis-muconate, γ-carbo-xythis compound, this compound, and β-ketoadi-pate, were further characterized using LC-MS and nuclear magnetic resonance .


Physical And Chemical Properties Analysis

Intermediates of bacterial aromatic catabolism contain chemical functionality that could enable them to serve as precursors to environmentally compatible materials with similar or superior properties relative to petroleum-derived incumbents .

Scientific Research Applications

Sustainable Synthesis from Catechols

Muconolactone has significant applications in sustainable chemistry, particularly in the synthesis of various compounds, including materials. A study by (Coupé et al., 2020) explored the oxidative cleavage of catechols to muconic acid, which was further used to synthesize muconolactones. This process was optimized for green chemistry principles, utilizing common iron salts as catalysts. The study highlights the role of this compound in maximizing the economic value of biomass, such as lignin.

Enzymatic Interactions and Isomerization

Research on the interactions of this compound with enzymes provides insights into biochemical pathways and enzymatic mechanisms. A study by (Ngai & Kallen, 1983) investigated the kinetic and equilibrium deuterium isotope effects on the this compound isomerase-catalyzed interconversion of this compound to cis,cis-muconate. The findings contribute to understanding the enzyme's catalytic mechanism and its role in the beta-ketoadipate pathway.

Structural Biology and Molecular Interactions

Structural studies of this compound-related enzymes offer valuable insights into molecular interactions and protein architecture. (Katti et al., 1989) solved the crystal structure of this compound isomerase, revealing its unique decameric structure and the potential active site pocket. This type of research aids in understanding the molecular basis of enzyme function and interactions with this compound.

Biochemical Pathways and Metabolic Studies

This compound plays a role in various biochemical pathways, as seen in studies like (Prucha et al., 1996). This study focused on the enzyme this compound isomerase and its activity in catalyzing the dechlorination of chlorinated muconolactones. Such research contributes to our understanding of metabolic pathways involving this compound and its derivatives.

Evolutionary Biology and Enzyme Homology

Research on this compound also extends to evolutionary biology, exploring the homologies and evolutionary divergence of enzymes that interact with it. For instance, (Yeh et al., 1980) investigated the beta-ketoadipate enol-lactone hydrolases, providing insights into the evolutionary relationships and divergences of these enzymes.

Industrial Applications

This compound and its derivatives also have potential applications in industrial processes, as seen in the study by (Giurg et al., 2008). The research explored the oxidative degradation of phenols to produce muconolactones, demonstrating the potential of these compounds in the synthesis of industrial chemicals.

Mechanism of Action

Muconate lactonizing enzymes have the opposite type of reaction mechanism compared to Mandelate racemase, it being the reverse of beta-elimination. Therefore, an alpha-carbon of the enolate gets protonated instead of deprotonated .

Future Directions

Muconic acid and muconolactones are attracting high interest as platform molecules for the synthesis of a variety of compounds, especially in the domain of materials . Pseudomonas putida was engineered to produce 16 intermediates of aromatic catabolism. Production of these molecules was demonstrated from aromatic compounds and glucose .

properties

IUPAC Name

2-(5-oxo-2H-furan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEKPJGPWNSAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6666-46-2
Record name 2,5-Dihydro-5-oxo-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6666-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muconolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006666462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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